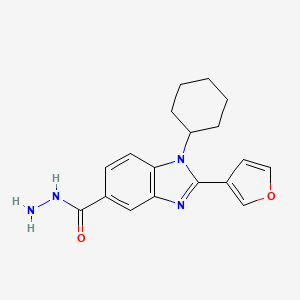
1-cyclohexyl-2-furan-3-yl-1H-benzoimidazole-5-carboxylic acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-2-(furan-3-yl)-1h-benzo[d]imidazole-5-carbohydrazide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
The synthesis of 1-Cyclohexyl-2-(furan-3-yl)-1h-benzo[d]imidazole-5-carbohydrazide can be achieved through multicomponent reactions (MCRs). These reactions involve the simultaneous formation of multiple bonds, allowing for the construction of structurally diverse compounds from simple starting materials. One-pot synthesis methods are particularly advantageous as they simplify the purification process and increase efficiency .
A typical synthetic route might involve the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide under catalyst-free conditions . This method is efficient and environmentally friendly, making it suitable for industrial production.
Chemical Reactions Analysis
1-Cyclohexyl-2-(furan-3-yl)-1h-benzo[d]imidazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of other complex organic compounds.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development.
Medicine: The compound’s potential pharmacological properties could be explored for therapeutic applications.
Mechanism of Action
The mechanism by which 1-Cyclohexyl-2-(furan-3-yl)-1h-benzo[d]imidazole-5-carbohydrazide exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking. These interactions could modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
1-Cyclohexyl-2-(furan-3-yl)-1h-benzo[d]imidazole-5-carbohydrazide can be compared with other similar compounds, such as:
Furan derivatives: These compounds contain a furan ring and exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Benzimidazole derivatives: These compounds contain a benzimidazole moiety and are known for their antiviral, anticancer, and anti-inflammatory activities.
The unique combination of the furan and benzimidazole rings in 1-Cyclohexyl-2-(furan-3-yl)-1h-benzo[d]imidazole-5-carbohydrazide may confer distinct properties that are not observed in other similar compounds.
Conclusion
1-Cyclohexyl-2-(furan-3-yl)-1h-benzo[d]imidazole-5-carbohydrazide is a versatile compound with potential applications in various scientific fields. Its unique structure allows it to undergo a variety of chemical reactions and interact with biological molecules, making it a valuable compound for research and development.
Properties
CAS No. |
871930-31-3 |
|---|---|
Molecular Formula |
C18H20N4O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-cyclohexyl-2-(furan-3-yl)benzimidazole-5-carbohydrazide |
InChI |
InChI=1S/C18H20N4O2/c19-21-18(23)12-6-7-16-15(10-12)20-17(13-8-9-24-11-13)22(16)14-4-2-1-3-5-14/h6-11,14H,1-5,19H2,(H,21,23) |
InChI Key |
QLCTXFXRMDIHOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)NN)N=C2C4=COC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,10-dibromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B13962371.png)


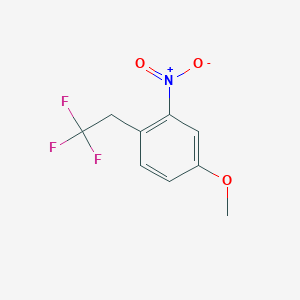
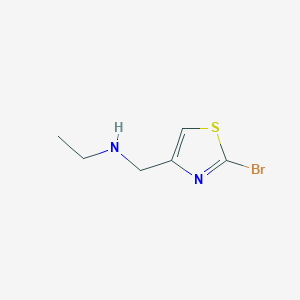
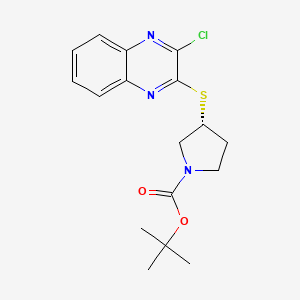


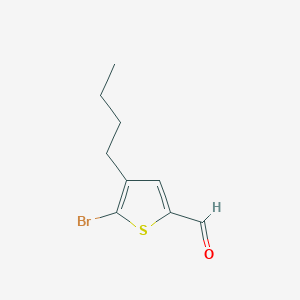
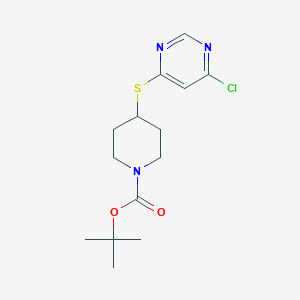
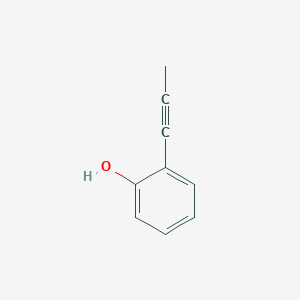
![2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13962467.png)
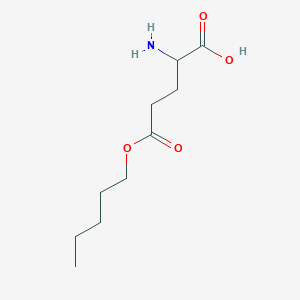
![2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13962479.png)
